molecular formula C29H30ClP B14716299 [(4-tert-Butylphenyl)methyl](triphenyl)phosphanium chloride CAS No. 18880-06-3

[(4-tert-Butylphenyl)methyl](triphenyl)phosphanium chloride

Cat. No.: B14716299
CAS No.: 18880-06-3
M. Wt: 445.0 g/mol
InChI Key: AZWHQQNGJCOFRH-UHFFFAOYSA-M
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Description

(4-tert-Butylphenyl)methylphosphanium chloride is an organophosphorus compound that has gained attention in various fields of scientific research

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-tert-Butylphenyl)methylphosphanium chloride typically involves the reaction of triphenylphosphine with a suitable alkylating agent. One common method includes the use of [(4-tert-Butylphenyl)methyl] chloride as the alkylating agent. The reaction is usually carried out in an inert atmosphere, such as nitrogen, to prevent oxidation. The reaction mixture is stirred at an elevated temperature until the reaction is complete. The product is then purified by recrystallization or column chromatography .

Industrial Production Methods

Industrial production of (4-tert-Butylphenyl)methylphosphanium chloride follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The product is often purified using industrial-scale chromatography or crystallization techniques .

Chemical Reactions Analysis

Types of Reactions

(4-tert-Butylphenyl)methylphosphanium chloride undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of (4-tert-Butylphenyl)methylphosphanium chloride involves its ability to act as a nucleophile or electrophile in various chemical reactions. The compound can donate or accept electrons, making it versatile in forming different chemical bonds. Its molecular targets include carbonyl compounds in the Wittig reaction, where it forms a ylide intermediate that reacts with aldehydes or ketones to form alkenes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(4-tert-Butylphenyl)methylphosphanium chloride is unique due to its bulky tert-butyl group, which provides steric hindrance and influences its reactivity and selectivity in chemical reactions. This makes it particularly useful in applications where controlled reactivity is essential .

Properties

CAS No.

18880-06-3

Molecular Formula

C29H30ClP

Molecular Weight

445.0 g/mol

IUPAC Name

(4-tert-butylphenyl)methyl-triphenylphosphanium;chloride

InChI

InChI=1S/C29H30P.ClH/c1-29(2,3)25-21-19-24(20-22-25)23-30(26-13-7-4-8-14-26,27-15-9-5-10-16-27)28-17-11-6-12-18-28;/h4-22H,23H2,1-3H3;1H/q+1;/p-1

InChI Key

AZWHQQNGJCOFRH-UHFFFAOYSA-M

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)C[P+](C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4.[Cl-]

Origin of Product

United States

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